REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Br.[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]
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Name
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|
Quantity
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5.74 g
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Type
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reactant
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Smiles
|
FC(C=1C=C(CBr)C=CC1)(F)F
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Name
|
|
Quantity
|
4.98 g
|
Type
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reactant
|
Smiles
|
P(OCC)(OCC)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The excess triethyl phosphite was removed by distillation
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Type
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CUSTOM
|
Details
|
the crude product obtained
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Type
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DISTILLATION
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Details
|
was distilled at 140°-145° C. at 4 mm
|
Type
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CUSTOM
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Details
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to yield 6.44 g (90.7%) of analytically pure product as a clear liquid, D.C.I.M.S.[MH+, 297]
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(CP(OCC)(OCC)=O)C=CC1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |